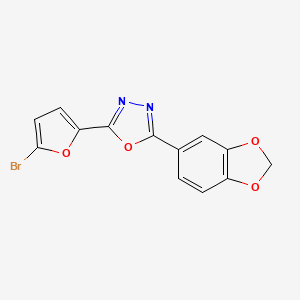![molecular formula C12H13BrN2O B5690646 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5690646.png)
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole, also known as BIM-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. BIM-1 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In
Applications De Recherche Scientifique
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the study of GSK-3 inhibition in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can effectively inhibit GSK-3 activity in the brain, leading to improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease.
Another area of research where 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has shown promise is in the field of cancer research. GSK-3 is known to play a role in the regulation of cell proliferation and apoptosis, and its inhibition by 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to induce apoptosis in cancer cells. 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Mécanisme D'action
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole works by binding to the ATP-binding site of GSK-3, thereby inhibiting its activity. GSK-3 is a serine/threonine kinase that is involved in many cellular processes, including the regulation of glycogen metabolism, gene expression, and cell cycle progression. By inhibiting GSK-3 activity, 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can modulate these processes and potentially treat a variety of diseases.
Biochemical and Physiological Effects
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GSK-3 activity, 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has been shown to modulate the activity of other signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway. 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole in lab experiments is its high potency and specificity for GSK-3 inhibition. This makes it a useful tool for studying the role of GSK-3 in various cellular processes. However, one limitation of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole is its relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole. Another area of research is the study of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole in combination with other drugs for the treatment of various diseases. Additionally, the potential use of 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole as a diagnostic tool for diseases such as Alzheimer's disease is an area of ongoing research.
Méthodes De Synthèse
1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole can be synthesized using a straightforward method involving the reaction of 2-bromo-4-methylphenol with 2-(2-chloroethyl)-1H-imidazole in the presence of a base such as potassium carbonate. The reaction yields 1-[2-(2-bromo-4-methylphenoxy)ethyl]-1H-imidazole as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
Propriétés
IUPAC Name |
1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-10-2-3-12(11(13)8-10)16-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVFLXMVZMVHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7008181 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5690572.png)
![1-(2-furylmethyl)-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5690584.png)
![methyl 4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5690598.png)
![2-[4-(methylsulfonyl)phenyl]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5690619.png)
![[3-(2-methoxyethyl)-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanol](/img/structure/B5690622.png)
![N-[(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine](/img/structure/B5690627.png)
![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-5-(2-pyridin-3-ylethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5690628.png)
![ethyl 1'-[6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1,4'-bipiperidine-4-carboxylate](/img/structure/B5690635.png)
![2-ethyl-9-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5690642.png)
![3-{2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5690653.png)
![1-amino-N-[rel-(3R,4S)-4-isopropyl-1-(2-pyrimidinyl)-3-pyrrolidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5690661.png)

![2-[3-(methylsulfonyl)propanoyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5690677.png)
![3-(1,3-benzodioxol-5-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5690681.png)